N-(6-methylpyridin-2-yl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide is a compound with significant potential in medicinal chemistry due to its structural features. The compound is characterized by the presence of a pyridine ring and a phthalazinone moiety, which are known for their biological activities. The compound is classified as an amide due to the presence of the acetamide functional group.
The compound can be synthesized through various chemical reactions involving pyridine derivatives and phthalazinones. The synthesis methods often utilize reagents such as diisopropylethylamine and O-benzotriazol-1-yl-tetramethyluronium hexafluorophosphate, among others, to facilitate the formation of the desired product .
N-(6-methylpyridin-2-yl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide falls under the category of heterocyclic compounds, specifically those containing nitrogen in their rings. It is also classified as a pharmaceutical intermediate due to its potential applications in drug development.
The synthesis of N-(6-methylpyridin-2-yl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide typically involves multi-step procedures. One common method includes:
The synthesis often requires controlled conditions, such as temperature and solvent choice, to ensure high yields and purity of the final product. Techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry are employed for structural confirmation during synthesis .
The molecular formula for N-(6-methylpyridin-2-yl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide is C14H14N4O2. The structure consists of:
The compound's IUPAC name reflects its complex structure, indicating specific substitutions on both the pyridine and phthalazinone rings. Its molecular weight is approximately 270.29 g/mol.
The compound can participate in various chemical reactions typical for amides and heterocycles:
Reactions involving this compound are often monitored using techniques like thin-layer chromatography (TLC) to track progress and purity .
The mechanism of action for compounds like N-(6-methylpyridin-2-yl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide typically involves interaction with biological targets such as enzymes or receptors.
Studies on similar compounds suggest that such interactions could lead to therapeutic effects against various diseases, including cancer and neurodegenerative disorders .
N-(6-methylpyridin-2-yl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide is typically a solid at room temperature with a pale yellow appearance.
Key chemical properties include:
Relevant data indicates that its melting point ranges around 150–155 °C .
N-(6-methylpyridin-2-yl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide has potential applications in:
These applications highlight its significance in both academic research and industrial settings, particularly within medicinal chemistry .
The strategic fusion of 6-methylpyridine and 3,4-dihydrophthalazin-4-one heterocycles creates a novel hybrid scaffold with tailored bioactivity. The pyridine moiety (specifically, 6-methylpyridin-2-yl) contributes essential π-deficient character and hydrogen-bond acceptor capacity via its ring nitrogen, facilitating targeted protein interactions [4] [10]. Concurrently, the 4-oxo-3,4-dihydrophthalazin-1-yl component provides a planar, electron-rich aromatic system that mimics endogenous NAD+ substrates, enabling competitive binding at enzymatic active sites [5] [9]. This hybridization leverages the complementary electronic profiles of both rings: the pyridine’s electron-withdrawing nature enhances the phthalazinone’s lactam carbonyl electrophilicity (calculated partial charge: +0.32e), while the methyl group at pyridine C6 sterically blocks unproductive metabolic pathways [4] [7].
Table 1: Heterocyclic Component Properties
Structural Feature | Role in Hybrid Design | Experimental Evidence |
---|---|---|
6-Methylpyridin-2-yl | Base recognition element; metabolic stabilization | Log P reduction by 0.4 vs unsubstituted pyridine [10] |
4-Oxo-3,4-dihydrophthalazin-1-yl | PARP-affinity domain; planar DNA-interaction surface | IC₅₀ = 42 nM in PARP1 enzymatic assays [9] |
Acetamide linker | Conformational flexibility (optimal dihedral: 120°±15°) | 1.2 Å RMSD in co-crystallized PARP1 complexes [9] |
Synergistic effects emerge from ring connectivity: X-ray crystallography confirms that the pyridine N and phthalazinone C2 carbonyl adopt a coplanar orientation (interplanar angle < 10°), extending the conjugated system and enhancing DNA affinity by 18-fold compared to non-hybridized analogs [5] [9]. This geometric alignment permits simultaneous minor groove insertion and catalytic domain chelation, a dual mechanism validated through fluorescence displacement assays [9].
Pharmacophore mapping identifies four indispensable features conferring PARP1 inhibition: (i) a hydrogen-bond acceptor (phyhalazinone C4 carbonyl), (ii) a hydrogen-bond donor (acetamide NH), (iii) an aromatic hydrophobe (pyridine ring), and (iv) a auxiliary hydrogen-bond acceptor (pyridine N). Quantum mechanical simulations (B3LYP/6-31G*) reveal that the phthalazinone carbonyl exhibits superior electrophilicity (electrostatic potential: -42 kcal/mol) versus typical benzamide inhibitors (-37 kcal/mol), explaining its 15 nM binding affinity to the PARP1 nicotinamide subpocket [5] [8].
Table 2: Pharmacophore Feature Analysis
Pharmacophore Element | Spatial Coordinate (Å) | Binding Interaction | Energetic Contribution (kcal/mol) |
---|---|---|---|
Phthalazinone C4 carbonyl | (0.0, 0.0, 0.0) | H-bond with Ser904 backbone NH | -3.8 |
Acetamide NH | (-1.3, 2.1, 0.7) | H-bond with Gly863 carbonyl | -2.1 |
Pyridine N | (5.2, -1.8, 3.4) | Water-mediated H-bond to Tyr896 | -1.4 |
Pyridine-methyl group | (6.0, -2.5, 4.1) | Hydrophobic contact with Tyr889 | -0.9 |
Molecular dynamics simulations (100 ns) demonstrate persistent occupancy (>95% simulation time) in the PARP1 catalytic domain, with the phthalazinone moiety maintaining π-π stacking (3.5 Å distance) with His862 [9]. Crucially, the acetamide spacer optimally positions pharmacophores: shortening to methylene reduces PARP1 inhibition 150-fold, while elongation diminishes stacking efficiency due to entropic penalties [5] [9]. Comparative molecular field analysis (CoMFA) further validates steric tolerance within 5 Å of the phthalazinone C1 position, supporting future derivatization strategies [8].
The acetamide linker (–NH–C(=O)–CH₂–) serves as an electronic conduit that modulates inter-ring conjugation while maintaining optimal torsional freedom. Natural bond orbital (NBO) analysis at the MP2/cc-pVTZ level identifies two critical interactions: (i) hyperconjugation from the pyridine nitrogen lone pair (nN) to the adjacent carbonyl σ* orbital (stabilization energy: 8.3 kcal/mol), and (ii) nO→σ*C–N donation (6.1 kcal/mol) from the phthalazinone carbonyl. These interactions reduce the rotational barrier about the C–N bond to 2.8 kcal/mol, enabling adaptive binding geometry [5] [8].
Table 3: Quantum Chemical Parameters of Acetamide Linker
Topological Parameter | Value | Functional Implication | ||
---|---|---|---|---|
C–N bond order (Wiberg index) | 0.78 | Partial double-bond character limits linker flexibility | ||
Carbonyl polarization ( | Δq | ) | 0.38 e⁻ | Enhanced H-bond donor capacity |
Dihedral angle θ (Py–N–C=O) | 120°±15° | Optimal for simultaneous PARP domain engagement | ||
Laplacian ∇²ρ(r) at bond CP | -1.2 a.u. | High electron delocalization along linker axis |
Electrostatic potential mapping reveals pronounced polarity asymmetry: the phthalazinone-attached carbonyl oxygen bears -0.52e partial charge versus -0.41e for the pyridine-linked nitrogen. This gradient drives water-mediated protein contacts, reducing desolvation penalties by 4.2 kcal/mol versus symmetric linkers [8] [9]. Density functional theory (M06-2X/def2-TZVP) confirms the lowest unoccupied molecular orbital (LUMO) localizes entirely on the phthalazinone ring (96% contribution), designating it as the primary electron acceptor during PARP1 recognition—a feature validated by 0.89 correlation between experimental IC₅₀ and LUMO energy across 12 analogs [5] [8].
CAS No.: 1000669-05-5
CAS No.: 155-57-7
CAS No.:
CAS No.:
CAS No.: